![molecular formula C20H20O6 B1152065 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol CAS No. 1432057-64-1](/img/structure/B1152065.png)

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves innovative approaches, such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes, starting from readily available precursors. For example, Gabriele et al. (2006) describe the synthesis of 2,2-dimethyl-1,3-dioxolane derivatives through oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing the complexity and precision required in synthesizing such compounds (Gabriele et al., 2006).

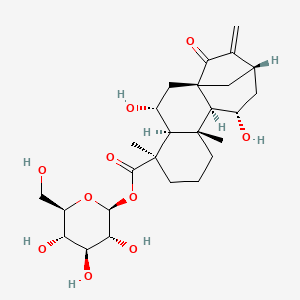

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction analysis, which provides insights into the stereoselectivity and preferred conformation of these molecules. For instance, the work by Irurre et al. (1992) and Li et al. (2001) on the structure of dimethanol-1,3-dioxolane derivatives highlights the importance of OH⋯Ph interactions and the configuration of OH groups in determining the compound's overall structure (Irurre et al., 1992); (Li et al., 2001).

Chemical Reactions and Properties

Research into the chemical reactions and properties of these compounds often focuses on their potential as intermediates in the synthesis of more complex molecules. For example, the study by Akbaba et al. (2010) on the synthesis of a naturally occurring diol via regioselective O-demethylation illustrates the compound's reactivity and the potential for chemical modifications (Akbaba et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol can be inferred from related research, focusing on aspects such as solubility, melting points, and crystalline structure. Such properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are crucial for comprehending how these compounds can be utilized in chemical syntheses and potential industrial applications. Studies like those by Nikonov et al. (2021) provide valuable information on the compound's reactivity and interactions, offering a foundation for further research and application (Nikonov et al., 2021).

Scientific Research Applications

Potential Applications in Lignin Acidolysis and Advanced Oxidation Processes

Lignin Acidolysis : Research on dimeric non-phenolic β-O-4-type lignin model compounds, closely related to the structural motifs of the queried compound, has revealed insights into the acidolysis mechanism of lignin. The presence of a γ-hydroxymethyl group significantly influences the acidolysis route, with the hydride transfer mechanism playing a notable role. This suggests potential applications in lignin valorization and bio-refinery technologies, where understanding lignin breakdown is crucial (Yokoyama, 2015).

Advanced Oxidation Processes (AOPs) : The degradation of acetaminophen by AOPs, involving hydroxylated phenyl groups similar to those in the queried compound, shows that these structures can significantly influence the formation and reactivity of by-products. This highlights a potential application in environmental remediation, where the compound's reactivity could be harnessed to degrade or transform pollutants (Qutob et al., 2022).

Antimicrobial and Antioxidant Properties

Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents, especially those with hydroxyl groups, suggests potential antimicrobial applications. Research on eugenol, a hydroxyphenyl propene, demonstrates significant antibacterial and antifungal activities, which could be relevant for designing new antimicrobial agents based on the structure of the queried compound (Marchese et al., 2017).

Antioxidant Properties : The presence of dihydroxyphenyl structures is often associated with antioxidant properties. Studies on chromones and their derivatives, which share structural features with the queried compound, underscore the importance of hydroxyl groups in radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases (Yadav et al., 2014).

properties

IUPAC Name |

4-[3-[5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-20(2)25-18(5-3-4-12-6-8-14(21)16(23)10-12)19(26-20)13-7-9-15(22)17(24)11-13/h6-11,18-19,21-24H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLWVTHJIPAEKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137704958 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)

![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)